molecular formula C17H20FN3O B12268013 3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one

3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one

Cat. No.: B12268013
M. Wt: 301.36 g/mol
InChI Key: MQZJBFCQJFMXQD-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a complex organic compound that features a fluorophenyl group, an imidazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 2-methylimidazole with an appropriate alkylating agent.

    Introduction of the fluorophenyl group: This step involves the reaction of a fluorophenyl halide with a suitable nucleophile.

    Formation of the azetidine ring: This can be synthesized by cyclization reactions involving appropriate precursors.

    Coupling of the imidazole and azetidine rings: This step involves the formation of a carbon-nitrogen bond between the two rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-fluorophenyl derivatives: Compounds with similar fluorophenyl groups.

    Imidazole derivatives: Compounds containing the imidazole ring.

    Azetidine derivatives: Compounds featuring the azetidine ring.

Uniqueness

3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H20FN3O

Molecular Weight

301.36 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]propan-1-one

InChI

InChI=1S/C17H20FN3O/c1-13-19-8-9-20(13)10-14-11-21(12-14)17(22)7-6-15-4-2-3-5-16(15)18/h2-5,8-9,14H,6-7,10-12H2,1H3

InChI Key

MQZJBFCQJFMXQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)CCC3=CC=CC=C3F

Origin of Product

United States

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